molecular formula C22H18Se2 B14653393 Diselenide, bis(2-naphthalenylmethyl) CAS No. 53391-03-0

Diselenide, bis(2-naphthalenylmethyl)

Cat. No.: B14653393
CAS No.: 53391-03-0
M. Wt: 440.3 g/mol
InChI Key: PBDAZKKNFKNBHX-UHFFFAOYSA-N
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Description

Bis(2-naphthalenylmethyl) diselenide is an organoselenium compound characterized by two naphthalene-methyl groups attached to a diselenide (Se–Se) core. These analogs share key features: aromatic substituents, a central diselenide bond, and applications in catalysis, antioxidant activity, and medicinal chemistry .

Properties

CAS No.

53391-03-0

Molecular Formula

C22H18Se2

Molecular Weight

440.3 g/mol

IUPAC Name

2-[(naphthalen-2-ylmethyldiselanyl)methyl]naphthalene

InChI

InChI=1S/C22H18Se2/c1-3-7-21-13-17(9-11-19(21)5-1)15-23-24-16-18-10-12-20-6-2-4-8-22(20)14-18/h1-14H,15-16H2

InChI Key

PBDAZKKNFKNBHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C[Se][Se]CC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: Diselenide, bis(2-naphthalenylmethyl) undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions include selenoxides, selenols, and substituted organoselenium compounds, which have diverse applications in organic synthesis and medicinal chemistry .

Mechanism of Action

The mechanism of action of diselenide, bis(2-naphthalenylmethyl) involves its redox activity. The compound can undergo oxidation and reduction reactions, which allow it to modulate redox states in biological systems. This redox modulation is crucial for its antioxidant properties and its ability to inhibit certain enzymes . The molecular targets include various enzymes and proteins involved in oxidative stress and cellular signaling pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Structural and Molecular Data of Selected Diselenides

Compound Name Molecular Formula Molecular Weight Substituent Features Key Structural Insights References
Bis(phenylmethyl) diselenide C₁₄H₁₄Se₂ 340.18 Benzyl groups (aromatic, moderate bulk) Linear Se–Se bond (2.28–2.32 Å)
Bis(2-phenylethyl) diselenide C₁₆H₁₈Se₂ 368.23 Phenylethyl groups (flexible aliphatic) Reduced steric hindrance
Bis(2-chloro-3-pyridyl) diselenide C₁₀H₆Cl₂N₂Se₂ 385.06 Pyridyl-chloro substituents Monoclinic P2₁/c crystal system; Se–Se bond: 2.32 Å
Bis(2-aminophenyl) diselenide C₁₂H₁₂N₂Se₂ 341.20 Aromatic amines (electron-donating) Enhanced antioxidant activity
Di-(2-formylcyclohexenyl)diselenide C₁₄H₁₆O₂Se₂ 407.18 Cyclohexene-fused formyl groups Intramolecular Se···O interactions

Key Observations :

  • Steric Effects : Bulky substituents (e.g., naphthalenylmethyl) may hinder reactivity in catalytic cycles compared to smaller groups like benzyl or pyridyl .
  • Electronic Effects: Electron-donating groups (e.g., –NH₂ in bis(2-aminophenyl) diselenide) enhance antioxidant activity by stabilizing reactive intermediates .
  • Crystallography: Bis(2-chloro-3-pyridyl) diselenide adopts a monoclinic lattice with Se–Se bond lengths (2.32 Å) consistent with other diselenides .
Reactivity and Catalytic Activity
  • Oxidation Intermediates: Di-(2-formylcyclohexenyl)diselenide reacts with TBHP to form selenenic (RSeOH), seleninic (RSeO₂H), and selenonic (RSeO₃H) acids, analogous to bis[2-(4,4-dimethyl-2-oxazolinyl)phenyl]diselenide . Intramolecular Se···O interactions stabilize intermediates, enhancing catalytic efficiency in thiol-peroxide reactions .
  • Synthetic Yields : Bis(2-phenylethyl) diselenide yields moderate selenenylated products (40–50%) in Zn-mediated reactions, underperforming compared to diaryl diselenides with electron-withdrawing groups (70–80%) .
Comparative Limitations and Advantages
  • Toxicity: Aromatic diselenides (e.g., bis(2-aminophenyl) diselenide) may exhibit higher cytotoxicity than aliphatic analogs, limiting therapeutic use .
  • Stability : Pyridyl diselenides (e.g., bis(2-chloro-3-pyridyl) diselenide) demonstrate robust thermal stability due to rigid crystal packing .

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